molecular formula C16H16N2OS B12131345 2,3-Dimethyl-5,6,11,12,5a-pentahydroisoquinolino[2,3-a]thiopheno[3,2-e]pyrimid in-4-one

2,3-Dimethyl-5,6,11,12,5a-pentahydroisoquinolino[2,3-a]thiopheno[3,2-e]pyrimid in-4-one

Cat. No.: B12131345
M. Wt: 284.4 g/mol
InChI Key: LKTFKNRCJNYDPK-UHFFFAOYSA-N
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Description

This compound belongs to the thieno-pyrimidine family, characterized by a fused thiophene-pyrimidine core. Its structure is further complexified by a pentahydroisoquinoline moiety, which introduces additional rigidity and stereochemical complexity. The integration of the isoquinoline ring system—a scaffold associated with diverse bioactivities such as anticancer and antimalarial effects—suggests enhanced binding interactions with biological targets compared to simpler derivatives . The synthesis of such polycyclic systems typically involves multi-step condensation reactions, often employing phosphorus oxychloride (POCl₃) or acid catalysts to facilitate cyclization .

Properties

Molecular Formula

C16H16N2OS

Molecular Weight

284.4 g/mol

IUPAC Name

13,14-dimethyl-12-thia-10,17-diazatetracyclo[8.7.0.03,8.011,15]heptadeca-3,5,7,11(15),13-pentaen-16-one

InChI

InChI=1S/C16H16N2OS/c1-9-10(2)20-16-14(9)15(19)17-13-7-11-5-3-4-6-12(11)8-18(13)16/h3-6,13H,7-8H2,1-2H3,(H,17,19)

InChI Key

LKTFKNRCJNYDPK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)NC3N2CC4=CC=CC=C4C3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethyl-5,6,11,12,5a-pentahydroisoquinolino[2,3-a]thiopheno[3,2-e]pyrimidin-4-one typically involves multi-step organic reactions. The process may start with the preparation of the isoquinoline and thiophene intermediates, followed by their fusion with a pyrimidine ring under specific conditions. Common reagents used in these reactions include strong acids or bases, catalysts, and solvents such as dichloromethane or ethanol. The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for efficiency, cost-effectiveness, and safety, with stringent quality control measures in place to ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-5,6,11,12,5a-pentahydroisoquinolino[2,3-a]thiopheno[3,2-e]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2,3-Dimethyl-5,6,11,12,5a-pentahydroisoquinolino[2,3-a]thiopheno[3,2-e]pyrimidin-4-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development.

    Industry: Utilized in the production of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-5,6,11,12,5a-pentahydroisoquinolino[2,3-a]thiopheno[3,2-e]pyrimidin-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Similar Thieno-Pyrimidine Derivatives

The following table summarizes key structural, synthetic, and physicochemical differences between the target compound and related derivatives:

Compound Substituents/Ring Systems Synthesis Method Key Properties Biological Activities References
2,3-Dimethyl-5,6,11,12,5a-pentahydroisoquinolino[2,3-a]thiopheno[3,2-e]pyrimidin-4-one Pentahydroisoquinoline, thiophene, pyrimidine, methyl groups Cyclocondensation of ethyl 2-amino-thiophene-3-carboxylate with γ-butyrolactam/POCl₃ High molecular complexity; likely low solubility due to fused rings Potential antitumor/anti-inflammatory (inferred from isoquinoline and thieno-pyrimidine motifs)
3-Arylideneamino-7-methyl-5,6,7,8-tetrahydro-3H-pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-ones Arylideneamino, tetrahydro-pyrido-thieno-pyrimidine Condensation of thieno-pyrimidine precursors with aromatic aldehydes in ethanol High yields (62–92%); melting points: 166–226°C Not explicitly stated, but pyrido-thieno-pyrimidines are often screened for CNS activity
4-Methoxy-/4-(Dialkylamino)thieno[2,3-d]pyrimidines Methoxy or dialkylamino groups at C4 Nucleophilic substitution of 4-chloropyrimidines with methoxide or amines Improved solubility via polar substituents Broad-spectrum medicinal utilities (e.g., enzyme inhibition)
5,6-Dimethyl-3-ethyl-2-sulfanyl-thieno[2,3-d]pyrimidin-4-one Methyl, ethyl, sulfanyl groups Functionalization via thiolation or alkylation of thieno-pyrimidine intermediates LogD (pH 5.5) = 3.2; moderate lipophilicity Antioxidant/antimicrobial (sulfanyl groups enhance redox activity)
2-((2,5-Dimethylbenzyl)thio)-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-one Benzylthio, ethyl, dimethyl groups Thioether formation via substitution reactions High molecular weight (C₁₉H₂₃N₃OS₂); potential for CNS penetration Likely kinase or protease inhibition (based on sulfur-containing analogs)

Structural and Functional Insights

  • Complexity vs.
  • Substituent Effects: Methoxy or amino groups at C4 (e.g., in ) enhance solubility and electronic interactions, whereas bulky arylideneamino groups () may improve binding affinity through π-π stacking.
  • Synthetic Accessibility: Derivatives like the 3-arylideneamino series () achieve high yields (up to 92%) via straightforward condensation, whereas the target compound’s synthesis requires harsh conditions (POCl₃, high temperatures), limiting scalability .

Pharmacological Potential

  • Isoquinoline Hybrids: The integration of isoquinoline (as in the target compound) is associated with anticancer and antimalarial activities, as seen in natural alkaloids . This contrasts with simpler thieno-pyrimidines, which are more commonly linked to anti-inflammatory or antimicrobial effects .
  • Sulfur-Containing Derivatives : Compounds with sulfanyl or benzylthio groups () exhibit enhanced redox modulation, making them candidates for antioxidant or kinase-inhibitory applications.

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